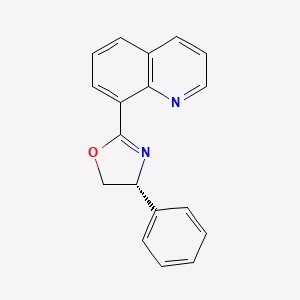![molecular formula C9H8BrNO2 B8226778 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8226778.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to a cyclopenta[b]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like Mn(OTf)2 and t-BuOOH.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as LiAlH4.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in H2O.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NaI in acetone for halogen exchange.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
作用機序
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid involves its interaction with molecular targets through various pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group instead of a carboxylic acid.
特性
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-7(9(12)13)8(5)11-4-6/h3-4,7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNGZLJQXIXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-4-(tetrahydrofuran-2-carbonyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8226713.png)





![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8226781.png)

![3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B8226801.png)

